molecular formula C17H15F2NO3 B6574009 [(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1797045-06-7

[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Cat. No. B6574009
CAS RN: 1797045-06-7
M. Wt: 319.30 g/mol
InChI Key: CUIWXHFPAJUVNX-UHFFFAOYSA-N
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Description

This compound is an organic molecule that contains a carbamoyl group attached to a difluorophenyl group and a methylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a carbamoyl group, and ester group. The difluorophenyl group would likely contribute to the electron-withdrawing properties, potentially affecting the reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbamoyl and ester groups, as well as the electron-withdrawing difluorophenyl group. It could potentially undergo reactions typical for these functional groups, such as hydrolysis or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbamoyl and ester groups could potentially make this compound polar, affecting its solubility in various solvents .

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview:

Suzuki–Miyaura (SM) coupling: is a powerful carbon–carbon bond-forming reaction that plays a pivotal role in organic synthesis. It involves the cross-coupling of aryl or vinyl boron compounds with aryl or vinyl halides or triflates, catalyzed by palladium complexes. The mild reaction conditions and functional group tolerance of SM coupling have made it widely applicable in diverse areas.

Role of [(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate: This compound serves as an organoboron reagent in SM coupling. Its properties include stability, ease of preparation, and environmental friendliness. The key step is transmetalation, where the nucleophilic organic group (from the boron reagent) transfers to palladium, forming a new carbon–carbon bond .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound. If it’s intended for use in a biological context, its mechanism of action would depend on the specific biological target .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be of interest in fields such as medicinal chemistry, if it shows biological activity, or materials science, if it has unique physical or chemical properties .

properties

IUPAC Name

[2-(2,4-difluoroanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3/c1-11-2-4-12(5-3-11)8-17(22)23-10-16(21)20-15-7-6-13(18)9-14(15)19/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIWXHFPAJUVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

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